![molecular formula C23H23N3O5S B2753216 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865174-33-0](/img/structure/B2753216.png)
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains an isoindoline group, which is a type of heterocyclic compound . It also contains a benzo[d]thiazole group, which is another type of heterocyclic compound .
Molecular Structure Analysis
The crystal structure of a similar compound, 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, reveals a complex polymeric chain with intermolecular O-HO hydrogen bonds and weak intramolecular C-HO hydrogen bonds .Applications De Recherche Scientifique
Anti-inflammatory Applications
A series of derivatives were synthesized and evaluated for anti-inflammatory activity using both in vitro and in vivo models. These derivatives showed promising anti-inflammatory activity. The study also conducted molecular docking to understand the binding affinity towards human serum albumin, indicating a potential mechanism of action for their anti-inflammatory effects (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Evaluation
In another study, derivatives of the compound were designed, synthesized, and evaluated for anticonvulsant activities. The study utilized the maximal electroshock test and subcutaneous pentylenetetrazole seizures models in mice. One specific derivative showed significant anticonvulsant activity, highlighting the compound's potential in developing new anticonvulsant medications (Nath et al., 2021).
Solubility and Drug Delivery
A study on a related derivative focused on its solubility and drug delivery capabilities. It investigated the preferential solvation of the compound in a binary cosolvent system, predicting improved oral absorption and bioavailability, which could be beneficial for managing diabetes mellitus and its complications (Hussain et al., 2022).
Metabolic Stability Improvement
Research into improving the metabolic stability of derivatives through structural modification indicated that altering the heterocyclic rings can reduce metabolic deacetylation, improving the compound's pharmacokinetic properties. This has implications for the development of more stable and effective pharmaceutical agents (Stec et al., 2011).
Crystal Structure Analysis
The crystal structures of certain derivatives have been analyzed to provide insights into their molecular configurations, which can inform the design of new compounds with improved efficacy and safety profiles (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-30-12-11-25-18-10-9-15(31-4-2)13-19(18)32-23(25)24-20(27)14-26-21(28)16-7-5-6-8-17(16)22(26)29/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFMGUNWFSEXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.